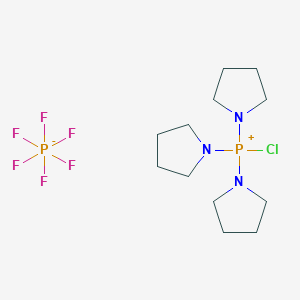

Chlorotripyrrolidinophosphonium hexafluorophosphate

Descripción general

Descripción

Synthesis Analysis

This compound can be synthesized through various methods. One common approach involves the addition of Cl2 or Br2 to a dichloromethane solution of tripyrrolidino phosphine, or by reacting tripyrrolidino phosphine oxide with POCl3, followed by addition of HOBt/TEA into a KPF6 water solution. Such methods highlight the compound's versatility in synthesis applications (J. Coste & P. Jouin, 2003).

Molecular Structure Analysis

The molecular structure of chlorotripyrrolidinophosphonium hexafluorophosphate includes a phosphonium center surrounded by pyrrolidino groups, which significantly influences its reactivity and utility in synthesis. The hexafluorophosphate ion serves as a counterion, providing stability to the compound. Detailed molecular structure elucidation typically involves spectroscopic methods such as NMR, showcasing its complex structural attributes.

Chemical Reactions and Properties

Chlorotripyrrolidinophosphonium hexafluorophosphate is primarily known for its role in facilitating peptide bond formation, among other chemical reactions. It reacts under mild conditions, offering good yields and exhibiting compatibility with various functional groups. This reagent is particularly noted for its efficiency in producing phosphonium salts and its utility in the synthesis of phosphonates and phosphates under mild conditions (Yi‐chen Liu & Chin‐Fa Lee, 2014).

Aplicaciones Científicas De Investigación

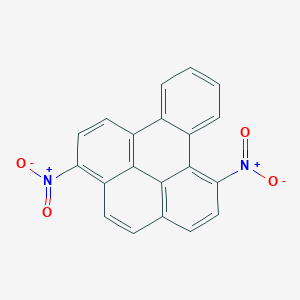

Selective and Hydrophobic Extraction Solvents : Ionic liquids containing the tris(pentafluoroethyl)trifluorophosphate anion, related in structure to chlorotripyrrolidinophosphonium hexafluorophosphate, are used as highly selective and ultra hydrophobic extraction solvents for polycyclic aromatic hydrocarbons using single-drop microextraction. This implies a potential use in analytical chemistry for substance extraction and purification (Yao, Pitner, & Anderson, 2009).

Thiocarbonylation in Ionic Liquids : The compound is used in palladium-catalyzed carbonylation of iodoarenes and thiols in phosphonium salt ionic liquids to effectively form thioesters. This shows potential in synthetic organic chemistry and pharmaceuticals for creating sulfur-containing organic compounds (Cao, McNamee, & Alper, 2008).

Bone Scintigraphy in Medicine : Related compounds like 99mTc-labeled phosphate and phosphonate agents, which have structural similarities, are used in bone scintigraphy to reduce patient radiation exposure and improve diagnostic efficacy, indicating the potential of similar compounds in medical diagnostics (Davis & Jones, 1976).

Electrochemical Applications : Ferrocene and cobaltocenium hexafluorophosphate have been shown to exhibit promising electrochemical behavior in room-temperature ionic liquids, indicating potential applications in electrochemistry and as internal reference redox couples in various analytical applications (Rogers et al., 2008).

Anti-Microbial and Anti-Electrostatic Properties : Phosphorus-based ionic liquids, potentially including chlorotripyrrolidinophosphonium hexafluorophosphate, demonstrate high anti-microbial activity and anti-electrostatic properties, making them suitable for applications in material sciences and biomedical fields (Cieniecka-Rosłonkiewicz et al., 2005).

Ion-Selective Electrodes : An ion-selective electrode based on tetradecylphosphonium hexafluorophosphate(V) in a PVC membrane, indicating potential uses in analytical chemistry for specific ion detection and measurement (Kopytin et al., 1984).

Proton-Conducting Membranes in Fuel Cells : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] show potential as proton-conducting membranes in fuel cells, suggesting the compound's utility in energy technologies (Allcock, Hofmann, Ambler, & Morford, 2002).

Safety And Hazards

This compound causes severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to not breathe dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCYRXJVGSZNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClF6N3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583477 | |

| Record name | Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorotripyrrolidinophosphonium hexafluorophosphate | |

CAS RN |

133894-48-1 | |

| Record name | Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotri(1-pyrrolidinyl)phosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

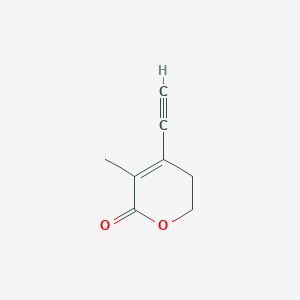

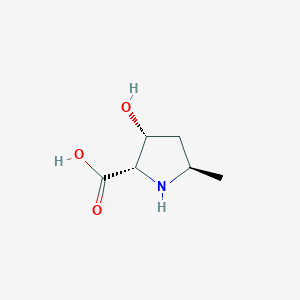

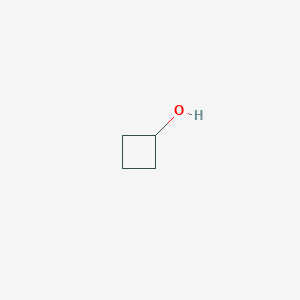

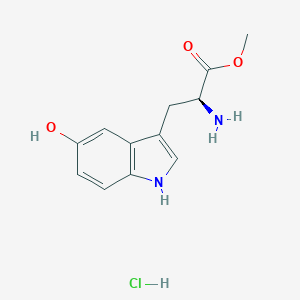

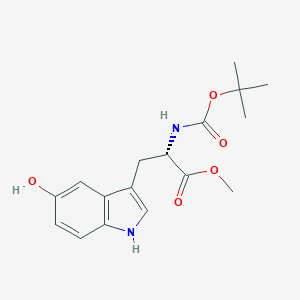

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)